Z-VAD-fmk

Description

Properties

IUPAC Name |

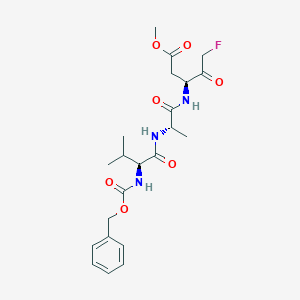

methyl (3S)-5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30FN3O7/c1-13(2)19(26-22(31)33-12-15-8-6-5-7-9-15)21(30)24-14(3)20(29)25-16(17(27)11-23)10-18(28)32-4/h5-9,13-14,16,19H,10-12H2,1-4H3,(H,24,30)(H,25,29)(H,26,31)/t14-,16-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFGOLAMNLSLGH-QOKNQOGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30FN3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40420586 | |

| Record name | Z-VAD (OMe)-FMK | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187389-52-2 | |

| Record name | Z-VAD(OMe)-FMK | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187389-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Z-VAD (OMe)-FMK | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Z-VAD-fmk: An In-Depth Technical Guide to a Pan-Caspase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-VAD-fmk (Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone) is a potent, cell-permeant, and irreversible pan-caspase inhibitor widely utilized in the study of apoptosis and other cellular processes mediated by caspases.[1][2] Caspases, a family of cysteine-aspartic proteases, are central to the execution of programmed cell death (apoptosis) and are also involved in inflammation.[3] this compound's broad specificity makes it an invaluable tool for determining whether a cellular process is caspase-dependent.[4] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, inhibitory profile, experimental protocols, and the signaling pathways it affects.

Core Concepts

Mechanism of Action

This compound functions as an irreversible inhibitor by covalently binding to the catalytic site of caspases.[4] The fluoromethylketone (fmk) group reacts with the cysteine residue in the active site of the caspase, forming a stable thioether linkage. This modification permanently inactivates the enzyme.[3] The peptide sequence Val-Ala-Asp is recognized by a broad range of caspases. The benzyloxycarbonyl (Z) group and the O-methylation of the aspartic acid enhance the molecule's cell permeability and stability.[1]

Chemical Properties

| Property | Value |

| Full Name | Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone |

| Abbreviation | This compound |

| Molecular Formula | C₂₂H₃₀FN₃O₇ |

| Molecular Weight | 467.49 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

| Cell Permeability | Yes |

| Inhibition Type | Irreversible |

Data Presentation

Inhibitory Potency of this compound

This compound is recognized for its broad-spectrum inhibition of caspases. While specific IC50 values can vary depending on the experimental conditions and the specific caspase, it is generally effective in the low to mid-nanomolar to low micromolar range.[5]

| Caspase Target | Reported IC50 Range / Potency |

| Pan-Caspase | Effective at low to mid-nanomolar concentrations[5] |

| General Apoptotic Caspases | IC50 = 0.0015 - 5.8 µM |

Note: The broad range reflects data from various in vitro and cell-based assays.

Signaling Pathways

Caspases are key mediators of two primary apoptotic pathways: the extrinsic and intrinsic pathways. This compound can inhibit caspases in both of these signaling cascades.

Extrinsic Apoptosis Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors.[6][7] This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8.[6] Activated caspase-8 then directly activates executioner caspases, such as caspase-3 and -7, leading to the dismantling of the cell.[7]

Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway is triggered by intracellular stress signals such as DNA damage or growth factor withdrawal.[7] These signals lead to the activation of pro-apoptotic Bcl-2 family proteins, which in turn cause the release of cytochrome c from the mitochondria.[7] In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which recruits and activates the initiator caspase-9.[7] Caspase-9 then activates the executioner caspases-3 and -7.

Experimental Protocols

General Experimental Workflow for Studying Apoptosis Inhibition

This workflow outlines the general steps for investigating the role of caspases in a model of induced apoptosis using this compound as an inhibitor.

References

The Dual Role of Z-VAD-fmk in Apoptosis Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Z-VAD-fmk (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is a powerful and widely utilized tool in the study of programmed cell death. It is a cell-permeable, irreversible pan-caspase inhibitor, designed to block the activity of most caspases, the key executioners of apoptosis.[1][2][3] While it is an invaluable reagent for preventing caspase-dependent apoptosis, its application has also unveiled a fascinating duality: under certain cellular contexts, the inhibition of caspases by this compound can trigger a caspase-independent form of programmed necrosis known as necroptosis.[2][4][5] This guide provides a comprehensive technical overview of this compound, its mechanisms of action, and its application in apoptosis research, complete with quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Mechanism of Action

This compound functions by irreversibly binding to the catalytic site of caspase proteases.[1][3][6] Caspases are a family of cysteine proteases that play a central role in the initiation and execution phases of apoptosis. This compound is a broad-spectrum inhibitor, potently targeting human caspases-1, -3, -4, -5, -6, -7, -8, -9, and -10, with the notable exception of caspase-2.[6] By blocking these enzymes, this compound effectively halts the downstream signaling cascade that leads to the morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.

However, the inhibition of caspase-8 by this compound can, in some cell types and under specific stimuli (like TNF-α or LPS), lead to the activation of an alternative cell death pathway: necroptosis.[2][4][5] In the absence of active caspase-8, which normally cleaves and inactivates key necroptotic proteins, Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3 are activated.[4][7] This leads to the phosphorylation and oligomerization of Mixed Lineage Kinase Domain-Like protein (MLKL), which then translocates to the plasma membrane, disrupting its integrity and causing necrotic cell death.[4][8]

Data Presentation

The following tables summarize quantitative data on the efficacy of this compound in inhibiting caspases and apoptosis in various experimental settings.

Table 1: IC50 Values of this compound for Human Caspases

| Caspase Target | IC50 Value | Reference |

| Caspase-1 | 530 nM | [9] |

| Caspase-3 | Data suggests potent inhibition, specific IC50 values vary by assay | [10] |

| Caspase-8 | 50 nM | [9] |

| Caspase-9 | 1.5 µM | [9] |

| Caspase-10 | 5.76 µM | [9] |

Table 2: Effective Concentrations of this compound for Apoptosis Inhibition in Cell Culture

| Cell Line | Apoptotic Inducer | This compound Concentration | Observed Effect | Reference |

| Jurkat T cells | Anti-Fas mAb | 20 µM | Inhibition of apoptosis | [3] |

| THP.1 cells | Various | 10 µM | Inhibition of apoptosis and PARP cleavage | [11] |

| HL-60 cells | Camptothecin | 50 µM | Blockage of apoptotic morphology and DNA fragmentation | [11] |

| Human Granulosa Cells (GC1a, HGL5, COV434) | Etoposide | 50 µM | Inhibition of etoposide-induced decrease in metabolic activity | [12] |

| Rat Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | 100 µM | Significant reduction in OGD-induced cell death | [13] |

| Molt-4 cells | AHPN | 100 µM | Complete inhibition of caspase-3-like activity and reduction of DNA fragmentation | [14] |

Signaling Pathways

The following diagrams illustrate the canonical apoptosis pathway and the this compound-induced necroptosis pathway.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Induction and Inhibition of Apoptosis in Cell Culture

This protocol describes a general procedure for inducing apoptosis and assessing the inhibitory effect of this compound.

Materials:

-

Cell line of interest (e.g., Jurkat, HeLa)

-

Complete cell culture medium

-

Apoptosis-inducing agent (e.g., Staurosporine, Etoposide, anti-Fas antibody)

-

This compound (stock solution typically 20 mM in DMSO)[3]

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

96-well or 6-well plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight (for adherent cells).

-

Pre-treatment with this compound: Dilute the this compound stock solution in complete culture medium to the desired final concentration (typically 10-100 µM).[3][11] Add the this compound-containing medium to the designated wells. For the vehicle control, add an equivalent volume of DMSO-containing medium. Incubate for 1-2 hours.

-

Apoptosis Induction: Add the apoptosis-inducing agent at its predetermined effective concentration to the wells, including those pre-treated with this compound and the vehicle control.

-

Incubation: Incubate the cells for a time period sufficient to induce apoptosis (typically 4-24 hours, depending on the inducer and cell type).

-

Analysis: Harvest the cells and proceed with apoptosis detection assays such as Annexin V/Propidium Iodide staining followed by flow cytometry, TUNEL assay, or Western blotting for caspase cleavage.

Western Blot Analysis of Apoptosis Markers

This protocol outlines the detection of key apoptotic proteins by Western blotting following this compound treatment.

Materials:

-

Treated and untreated cell pellets (from Protocol 1)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system. Analyze the levels of cleaved caspase-3 and cleaved PARP, using β-actin as a loading control.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This protocol details the detection of DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

-

Treated and untreated cells (from Protocol 1)

-

4% Paraformaldehyde in PBS

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

-

Washing: Wash the cells twice with PBS.

-

Permeabilization: Incubate the cells with permeabilization solution for 2-5 minutes on ice.

-

Washing: Wash the cells twice with PBS.

-

TUNEL Staining: Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour, protected from light.

-

Washing: Wash the cells three times with PBS.

-

Analysis: Analyze the cells by fluorescence microscopy (for adherent cells) or flow cytometry (for suspension cells). Apoptotic cells will exhibit bright nuclear fluorescence.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the effects of this compound.

Conclusion

This compound remains an indispensable tool for dissecting the molecular mechanisms of apoptosis. Its ability to potently and broadly inhibit caspases allows researchers to confirm the caspase-dependency of a cell death process. Furthermore, the discovery of its ability to induce necroptosis has opened new avenues of research into caspase-independent cell death pathways and their roles in health and disease. A thorough understanding of its dual functionality, coupled with the appropriate experimental design and controls, is crucial for the accurate interpretation of data and the advancement of apoptosis and cell death research.

References

- 1. DSpace [scholarbank.nus.edu.sg]

- 2. Frontiers | The Caspase Inhibitor this compound Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]

- 3. Caspase Inhibitor this compound [promega.com]

- 4. The Caspase Inhibitor this compound Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. zVAD-induced necroptosis in L929 cells depends on autocrine production of TNFα mediated by the PKC–MAPKs–AP-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. invivogen.com [invivogen.com]

- 7. RIPK1 and RIPK3 regulate TNFα-induced β-cell death in concert with caspase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Depletion of RIPK3 or MLKL blocks TNF-driven necroptosis and switches towards a delayed RIPK1 kinase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Suppression of human T cell proliferation by the caspase inhibitors, this compound and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. In vitro evaluation of the anti-apoptotic drug this compound on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Dual Role of Z-VAD-fmk: A Technical Guide to its Impact on Necroptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-VAD-fmk (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is widely recognized as a potent, cell-permeant, and irreversible pan-caspase inhibitor.[1] Caspases, a family of cysteine proteases, are central to the execution of apoptosis (programmed cell death), as well as playing roles in inflammation.[2] By binding to the catalytic site of most caspases, this compound effectively blocks the apoptotic cascade.[1] However, this inhibition of apoptosis can paradoxically lead to a form of programmed necrosis known as necroptosis, particularly when cells are stimulated with death receptor ligands like TNF-α or toll-like receptor (TLR) agonists such as lipopolysaccharide (LPS).[3][4] This technical guide provides an in-depth exploration of the mechanisms by which this compound influences necroptosis, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

The Molecular Switch: From Apoptosis to Necroptosis

Under normal circumstances, stimulation of death receptors like TNFR1 can initiate a signaling cascade that leads to the activation of caspase-8. Active caspase-8 can then trigger the executioner caspases (e.g., caspase-3), leading to apoptosis.[5] A key function of caspase-8 is to cleave and inactivate Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, thereby preventing the activation of the necroptotic pathway.[6]

The introduction of this compound alters this cellular decision-making process. By inhibiting caspase-8, this compound removes the brake on RIPK1 and RIPK3.[3] This allows for the formation of a protein complex known as the necrosome, which consists of activated, phosphorylated RIPK1 and RIPK3.[7] The necrosome then recruits and phosphorylates the Mixed Lineage Kinase Domain-Like (MLKL) protein, the key executioner of necroptosis.[8] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it forms pores, leading to membrane rupture, release of cellular contents, and a pro-inflammatory response.[7][9]

Quantitative Data on this compound in Necroptosis Induction

The following tables summarize quantitative data from various studies on the use of this compound to induce necroptosis in different cell lines.

Table 1: In Vitro this compound Concentrations for Necroptosis Induction

| Cell Line | Stimulus | This compound Concentration | Incubation Time | Outcome | Reference |

| Hoxb8-derived macrophages | 100 ng/mL TNF-α | 20 µM | 20 hours | Induction of necroptosis | [10] |

| L929 murine fibrosarcoma | 10 ng/mL TNF-α | 10 µM | 3 hours | Expedited necroptosis | [11] |

| HT22 neuronal cells | TNF-α, Smac mimics | Not specified | 3 hours | Induction of necroptosis | [12] |

| Human proximal tubular epithelial (HK-2) | 10 ng/mL TNF-α + 10 µM antimycin A | 50 µM | 2 hours | Induction of necroptosis | [13] |

| Bone marrow-derived macrophages (BMDMs) | 100 ng/mL LPS | 5, 15, 45 µM | 24 hours | Reduced pro-inflammatory cytokine secretion via necroptosis | [4] |

| HepG2 human hepatocellular carcinoma | 5 or 10 µg/mL Tanshinone IIA | 20 µM | 12 hours | Recovered MLKL monomer expression, reduced cleaved RIP1 | [14] |

| A375 melanoma cells | 3u (naphthyridine derivative) | 30 µM | 6 hours | Promotion of necroptosis | [3] |

Table 2: In Vivo this compound Dosage for Modulating Necroptosis

| Animal Model | Condition | This compound Dosage | Administration Route | Outcome | Reference |

| C57BL/6 mice | LPS-induced endotoxic shock | 5, 10, or 20 µg/g body weight | Intraperitoneal | Reduced mortality and inflammation | [15] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to study this compound's effect on necroptosis.

Protocol 1: Induction of Necroptosis in Cell Culture

This protocol is a general guideline and may require optimization for specific cell types.

-

Cell Seeding: Plate cells in a suitable culture vessel (e.g., 96-well plate for viability assays, larger plates for protein extraction) and allow them to adhere overnight.

-

Pre-treatment with this compound: Pre-treat the cells with this compound (typically 20-50 µM) for 30 minutes to 2 hours.[10][14] This allows the inhibitor to enter the cells and inactivate caspases.

-

Stimulation: Add the necroptosis-inducing stimulus, such as TNF-α (10-100 ng/mL) or LPS (100 ng/mL).[4][10]

-

Incubation: Incubate the cells for the desired period (e.g., 3-24 hours), depending on the cell type and the endpoint being measured.[4][11]

-

Controls: Include the following controls:

Protocol 2: Quantification of Necroptosis by Lactate Dehydrogenase (LDH) Assay

The release of the cytosolic enzyme LDH into the culture medium is a hallmark of necrotic cell death due to plasma membrane rupture.[17][18]

-

Sample Collection: After the treatment period, carefully collect the cell culture supernatant. If cells are adherent, centrifuge the plate to pellet any detached cells before collecting the supernatant.

-

Lysis of Control Cells: To determine the maximum LDH release, lyse untreated control cells with a lysis buffer (e.g., 1% Triton X-100).

-

LDH Reaction: Add the collected supernatant and lysate from control cells to a new 96-well plate. Add the LDH assay reaction mixture, which typically contains a tetrazolium salt, to each well.[17]

-

Incubation: Incubate the plate at room temperature, protected from light, for 10-30 minutes.[17]

-

Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 490-520 nm).[17]

-

Calculation: Calculate the percentage of cytotoxicity based on the absorbance values of the experimental samples relative to the spontaneous (untreated supernatant) and maximum (lysed cells) LDH release controls.

Protocol 3: Western Blotting for Phosphorylated MLKL (pMLKL)

Detecting the phosphorylated form of MLKL is a specific way to confirm the activation of the necroptotic pathway.

-

Protein Extraction: After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for at least 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated MLKL (pMLKL) overnight at 4°C. Also, probe a separate membrane or strip the same membrane for total MLKL and a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of pMLKL.

Conclusion

This compound is a valuable tool for studying the intricate balance between apoptosis and necroptosis. Its ability to inhibit caspases provides a reliable method for inducing necroptosis in various experimental models, allowing for a deeper understanding of this pro-inflammatory cell death pathway. The data and protocols presented in this guide offer a framework for researchers to design and execute experiments aimed at elucidating the role of necroptosis in health and disease, and for drug development professionals to explore the therapeutic potential of modulating this pathway. Careful consideration of cell type-specific responses and appropriate controls are paramount for obtaining robust and interpretable results.

References

- 1. 2024.sci-hub.box [2024.sci-hub.box]

- 2. Synergistic Utilization of Necrostatin-1 and this compound Efficiently Promotes the Survival of Compression-Induced Nucleus Pulposus Cells via Alleviating Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Caspase Inhibitor this compound Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. researchgate.net [researchgate.net]

- 11. Induction of Apoptosis in TNF-Treated L929 Cells in the Presence of Necrostatin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. jitc.bmj.com [jitc.bmj.com]

- 17. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Z-VAD-fmk: A Technical Guide to its Role in Inflammasome Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of inflammasomes, crucial multiprotein complexes of the innate immune system, is paramount to understanding inflammatory diseases. A key tool in this field is Z-Val-Ala-Asp(OMe)-fluoromethylketone (Z-VAD-fmk), a cell-permeable, irreversible pan-caspase inhibitor. It is widely utilized to investigate the intricacies of inflammasome activation and the subsequent signaling cascades. This technical guide provides an in-depth analysis of this compound's mechanism of action, its application in experimental settings, and a critical evaluation of its off-target effects, offering researchers a comprehensive resource for its effective use.

Mechanism of Action: A Double-Edged Sword

This compound functions by irreversibly binding to the catalytic site of caspase proteases, thereby preventing their activation.[1][2][3] This inhibitory action is broad-spectrum, affecting a range of caspases involved in both apoptosis (programmed cell death) and inflammation.[4][5] The fluoromethylketone (fmk) group forms a covalent bond with the cysteine in the active site of the caspase, rendering the enzyme inactive.

While its pan-caspase inhibitory nature makes it a powerful tool to broadly block caspase-dependent pathways, it also presents a significant challenge. This compound does not discriminate between the inflammatory caspases (such as caspase-1, -4, -5, and -11) central to inflammasome signaling and the executioner caspases of apoptosis (such as caspase-3, -7) and initiator caspases (such as caspase-8, -9).[4] This lack of specificity is a critical consideration in experimental design and data interpretation.

Quantitative Data: Inhibitory Profile of this compound

The following table summarizes the reported inhibitory concentrations (IC50) of this compound against various caspases. These values highlight its potent, albeit broad, inhibitory activity.

| Caspase Target | Reported IC50/Concentration Range | Reference(s) |

| Pan-caspase (in vitro tumor cells) | 0.0015 - 5.8 mM | [1] |

| General Apoptosis Inhibition | 20 µM (in Jurkat cells) | [3] |

| TNFα-induced apoptosis block (human neutrophils) | 1-30 µM | [6] |

| TNFα-induced apoptosis enhancement (human neutrophils) | > 100 µM | [6] |

| Apoptosis inhibition (THP-1 cells) | 10 µM | [6] |

Experimental Protocols: Harnessing this compound in Inflammasome Research

This compound is a cornerstone reagent in numerous assays designed to probe inflammasome function. Below are detailed methodologies for its application in common experimental models.

Inhibition of NLRP3 Inflammasome Activation in THP-1 Macrophages

This protocol describes the use of this compound to block caspase-1 activation and subsequent IL-1β secretion in PMA-differentiated THP-1 cells, a human monocytic cell line.

Materials:

-

THP-1 cells

-

Phorbol 12-myristate 13-acetate (PMA)

-

RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS)

-

Nigericin or ATP

-

This compound (stock solution in DMSO)

-

ELISA kit for human IL-1β

-

LDH cytotoxicity assay kit

Procedure:

-

Cell Culture and Differentiation: Culture THP-1 cells in complete RPMI 1640 medium. To differentiate into macrophage-like cells, seed 1 x 106 cells/ml in a 6-well plate and treat with 5 ng/ml PMA overnight.[7]

-

Priming: Replace the medium with fresh complete RPMI 1640 and prime the cells with 1 µg/ml LPS for 3-4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.

-

Inhibitor Pre-treatment: Pre-treat the primed cells with this compound (typically 10-20 µM) for 1 hour.[6][7] A vehicle control (DMSO) should be run in parallel.

-

Inflammasome Activation: Induce NLRP3 inflammasome activation by adding a second stimulus, such as Nigericin (5-10 µM) or ATP (2.5-5 mM), for 30-60 minutes.

-

Sample Collection and Analysis:

-

Collect the cell culture supernatant.

-

Measure the concentration of secreted IL-1β using an ELISA kit.

-

Assess cell lysis and pyroptosis by measuring LDH release in the supernatant.

-

Cell lysates can be prepared to analyze caspase-1 cleavage by Western blot.

-

Studying Inflammasome Activation in Bone Marrow-Derived Macrophages (BMDMs)

This protocol outlines the use of this compound in primary mouse BMDMs to investigate inflammasome activation.

Materials:

-

Bone marrow cells from mice

-

L929-conditioned medium or M-CSF

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

LPS

-

ATP

-

This compound (stock solution in DMSO)

-

ELISA kit for mouse IL-1β

-

LDH cytotoxicity assay kit

Procedure:

-

BMDM Differentiation: Isolate bone marrow cells from the femurs and tibias of mice. Differentiate the cells into macrophages by culturing them for 6-7 days in DMEM containing 20% L929-conditioned medium or recombinant M-CSF.

-

Cell Seeding: On day 6 or 7, harvest the BMDMs and seed them in appropriate culture plates (e.g., 1 x 106 cells/well in a 12-well plate). Allow the cells to adhere overnight.

-

Priming: Prime the BMDMs with 50-100 ng/ml LPS for 4 hours.[8][9]

-

Inhibitor Pre-treatment: Pre-treat the cells with this compound (typically 20-50 µM) for 30-60 minutes.[9][10] Include a vehicle control.

-

Inflammasome Activation: Activate the inflammasome with a second signal, such as 5 mM ATP, for 30-60 minutes.[10]

-

Sample Collection and Analysis: Collect supernatants and cell lysates for analysis of IL-1β secretion, LDH release, and caspase-1 activation as described for THP-1 cells.

Visualizing Inflammasome Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the canonical and non-canonical inflammasome activation pathways and the points of intervention for this compound.

Caption: Canonical NLRP3 inflammasome activation pathway and this compound's inhibitory point.

Caption: Non-canonical inflammasome pathway and this compound-induced necroptosis.

Off-Target Effects: A Critical Consideration

The utility of this compound is tempered by its off-target effects, which can significantly confound experimental results if not properly controlled for.

Induction of Necroptosis

A major off-target effect of this compound is the induction of necroptosis, a form of programmed necrosis, particularly in macrophages.[11][12][13] This occurs because caspase-8, which is inhibited by this compound, normally cleaves and inactivates key components of the necroptotic machinery, namely Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.[14][15] By inhibiting caspase-8, this compound can lead to the formation of the necrosome, a complex of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL), culminating in MLKL phosphorylation, oligomerization, and membrane disruption.[14][16] This this compound-induced necroptosis can mimic some features of pyroptosis, such as cell lysis, making it crucial to employ additional controls, such as RIPK1 inhibitors (e.g., Necrostatin-1), to dissect the true contribution of inflammasome-mediated pyroptosis.[17]

Inhibition of Other Proteases

This compound has been shown to inhibit other cysteine proteases besides caspases, including cathepsins and calpains.[18][19] Furthermore, it is a potent inhibitor of N-glycanase 1 (NGLY1), an enzyme involved in the endoplasmic reticulum-associated degradation (ERAD) pathway.[18][19][20] Inhibition of NGLY1 by this compound has been linked to the induction of autophagy.[20][21] This is a critical consideration, as autophagy can modulate inflammatory responses and cell death pathways, adding another layer of complexity to the interpretation of data obtained using this compound.

This compound and the Non-Canonical Inflammasome

The non-canonical inflammasome is activated by the direct sensing of intracellular lipopolysaccharide (LPS) by caspase-11 (in mice) or its human orthologs, caspase-4 and -5.[2][22][23] This leads to the cleavage of Gasdermin D and subsequent pyroptosis.[24][25] this compound can inhibit murine caspase-11, thereby blocking non-canonical inflammasome activation.[2][4] However, the intricate interplay between caspases in this pathway necessitates careful experimental design. For instance, caspase-11 can also lead to the activation of the canonical NLRP3 inflammasome and caspase-1.[22] Therefore, while this compound can be used to broadly inhibit caspase activity in the context of non-canonical inflammasome studies, more specific inhibitors may be required to dissect the precise roles of individual caspases.

Alternatives to this compound

Given the broad specificity and off-target effects of this compound, researchers should consider the use of more specific inhibitors when the experimental question allows.

-

Ac-YVAD-cmk: This is a more selective and irreversible inhibitor of caspase-1.[26][27] Comparative studies have shown that while this compound can have broad effects on multiple cytokines, Ac-YVAD-cmk more specifically reduces IL-1β secretion.[26] However, some studies suggest it may have limited efficacy in preventing cell death compared to this compound.

-

VX-765 (Belnacasan): A selective and orally bioavailable inhibitor of caspase-1 that has been evaluated in clinical trials.

-

MCC950 (CP-456,773): A potent and specific small-molecule inhibitor of the NLRP3 inflammasome that acts upstream of caspase-1 activation.

Conclusion

This compound remains an invaluable tool for the initial characterization of caspase-dependent processes in inflammasome activation. Its broad-spectrum inhibitory activity allows for a clear initial assessment of whether caspases are involved in a particular cellular response. However, its significant off-target effects, including the induction of necroptosis and inhibition of other cellular proteases, demand a cautious and well-controlled experimental approach. For more nuanced investigations into the specific roles of individual caspases and to avoid confounding variables, the use of more selective inhibitors is highly recommended. A thorough understanding of this compound's multifaceted activities, as detailed in this guide, is essential for its appropriate and effective application in advancing our knowledge of inflammasome biology and related inflammatory diseases.

References

- 1. This compound | Caspases | Tocris Bioscience [tocris.com]

- 2. Catalytic activity and autoprocessing of murine caspase-11 mediate noncanonical inflammasome assembly in response to cytosolic LPS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Caspase Inhibitor this compound [promega.com]

- 4. invivogen.com [invivogen.com]

- 5. Invivogen Pan-Caspase inhibitor - this compound, 1 mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 6. selleckchem.com [selleckchem.com]

- 7. NLRP3 Inflammasome Activation in THP-1 Target Cells Triggered by Pathogenic Naegleria fowleri - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The Caspase Inhibitor this compound Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The Caspase Inhibitor this compound Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Caspase Inhibitor this compound Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. RIPK1–RIPK3–MLKL-Associated Necroptosis Drives Leishmania infantum Killing in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. RIPK3-Dependent Necroptosis Is Induced and Restricts Viral Replication in Human Astrocytes Infected With Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Off‐target inhibition of NGLY1 by the polycaspase inhibitor Z‐VAD‐fmk induces cellular autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 20. Off-target inhibition of NGLY1 by the polycaspase inhibitor this compound induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Sugar coating autophagy: exploring the links between the inhibition of NGLY1 (N-glycanase 1) and autophagy induction - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Non-canonical inflammasome activation targets caspase-11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Frontiers | Caspase-11 Non-canonical Inflammasomes in the Lung [frontiersin.org]

- 24. Non-Canonical Inflammasome Pathway: The Role of Cell Death and Inflammation in Ehrlichiosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Applying caspase-1 inhibitors for inflammasome assays in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. invivogen.com [invivogen.com]

An In-depth Technical Guide to the Cell Permeability of Z-VAD-fmk

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-VAD-fmk (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor widely utilized in the study of apoptosis and other cellular processes. Its ability to traverse the cell membrane is fundamental to its utility as a research tool and its potential, albeit limited, as a therapeutic agent. This technical guide provides a comprehensive exploration of the cell permeability of this compound, detailing its physicochemical properties, mechanisms of cellular entry, and the experimental protocols used to assess its intracellular activity. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering researchers a thorough resource for designing and interpreting experiments involving this critical inhibitor.

Physicochemical Properties and Cell Permeability

The cell permeability of a molecule is intrinsically linked to its physicochemical characteristics. This compound's ability to enter cells is attributed to a combination of these properties.

Key Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C22H30FN3O7 | [1][2][3] |

| Molecular Weight | 467.49 g/mol | [1][2][3] |

| Structure | Synthetic tripeptide | [3] |

| Solubility | Soluble in DMSO (>10 mg/mL) | [2] |

| Calculated logP | 1.88 |

The O-methylation of the aspartic acid residue in this compound is a crucial modification that enhances its stability and cell permeability[4]. This modification increases the lipophilicity of the molecule, facilitating its passive diffusion across the lipid bilayer of the cell membrane.

Signaling Pathways Modulated by this compound

This compound's primary mechanism of action is the irreversible inhibition of caspases, key proteases in the apoptotic signaling cascade. By blocking caspase activity, this compound can prevent the execution of apoptosis. However, under certain conditions, the inhibition of caspases by this compound can lead to an alternative form of programmed cell death known as necroptosis.

Experimental Protocols

Assessing the effects of this compound on cells requires a variety of experimental techniques. Below are detailed protocols for key assays.

Cell Viability and Cytotoxicity Assays

These assays are fundamental to determining the effective concentration of this compound and its impact on cell health.

Table 1: Common Working Concentrations of this compound in Cell Culture

| Cell Line | Assay Type | Concentration | Incubation Time | Reference |

| Jurkat | Apoptosis Inhibition | 20 µM | Concurrently with apoptosis induction | [5] |

| Macrophages | Cell Viability (CCK8) | Various concentrations | 48 hours | [6] |

| Various | Apoptosis Inhibition | 10-100 µM | Varies | [7] |

Principle: The Cell Counting Kit-8 (CCK-8) assay utilizes a water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in viable cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of living cells.

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 48 hours)[6].

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C in the dark.

-

Measure the absorbance at 450 nm using a microplate reader[6].

Apoptosis Detection Assays

These assays are used to confirm the apoptosis-inhibiting effect of this compound.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells, thus it is used to identify necrotic or late apoptotic cells.

Protocol:

-

Induce apoptosis in your target cells in the presence and absence of this compound.

-

Harvest the cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Principle: Caspase-3 is a key executioner caspase that, upon activation, is cleaved into active fragments. One of its substrates is Poly (ADP-ribose) polymerase (PARP), which is cleaved by active caspase-3. The detection of cleaved caspase-3 and cleaved PARP by Western blot is a hallmark of apoptosis.

Protocol:

-

Treat cells with an apoptosis-inducing agent with or without pre-incubation with this compound.

-

Lyse the cells in RIPA buffer supplemented with protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate 20-30 µg of protein per sample on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cellular Uptake and Quantification (Representative Protocol)

Directly quantifying the intracellular concentration of this compound is challenging and specific protocols are not widely published. The following is a representative protocol for quantifying intracellular peptide inhibitors using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which can be adapted for this compound.

Principle: LC-MS/MS allows for the separation and sensitive detection of small molecules from complex biological matrices. By using a standard curve of known this compound concentrations, its intracellular amount can be quantified.

Adaptable Protocol for Intracellular this compound Quantification:

-

Cell Treatment and Lysis:

-

Plate cells and treat with a known concentration of this compound for a specific time.

-

Wash the cells thoroughly with ice-cold PBS to remove any extracellular inhibitor.

-

Lyse the cells using a suitable method (e.g., sonication in a specific buffer) and collect the lysate.

-

-

Protein Precipitation:

-

Add a cold organic solvent (e.g., acetonitrile) to the cell lysate to precipitate proteins.

-

Centrifuge to pellet the proteins and collect the supernatant containing this compound.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant into an LC-MS/MS system.

-

Develop a separation method using an appropriate column and mobile phase gradient to resolve this compound from other cellular components.

-

Optimize the mass spectrometer settings for the detection of the parent and fragment ions of this compound.

-

-

Quantification:

-

Prepare a standard curve by spiking known amounts of this compound into an untreated cell lysate.

-

Analyze the standards using the same LC-MS/MS method.

-

Quantify the amount of this compound in the treated samples by comparing their peak areas to the standard curve.

-

Experimental Workflows

References

- 1. This compound | CAS 187389-52-2 | Pan-specific caspase inhibitor [stressmarq.com]

- 2. apexbt.com [apexbt.com]

- 3. This compound | 187389-52-2 [chemicalbook.com]

- 4. This compound | AAT Bioquest [aatbio.com]

- 5. Caspase Inhibitor this compound [promega.jp]

- 6. Frontiers | The Caspase Inhibitor this compound Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Unraveling the Core Principles of Caspase Inhibition by Z-VAD-fmk: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular signaling, caspases stand as critical executioners of programmed cell death, or apoptosis, and play a pivotal role in inflammatory responses. The ability to modulate caspase activity is paramount for both fundamental research into these processes and the development of novel therapeutics for a range of diseases, including neurodegenerative disorders, ischemic damage, and autoimmune diseases. Among the arsenal of tools available to researchers, the synthetic peptide Z-VAD-fmk (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) has emerged as a cornerstone, serving as a broad-spectrum, irreversible inhibitor of most caspases. This technical guide delves into the fundamental principles of caspase inhibition by this compound, providing a comprehensive overview of its mechanism of action, target specificity, and practical applications in experimental settings.

Core Principles of this compound Action

This compound is a cell-permeable pan-caspase inhibitor that exerts its function by irreversibly binding to the catalytic site of caspase proteases.[1][2] Caspases are a family of cysteine-aspartic proteases, meaning they utilize a cysteine residue in their active site to cleave target proteins after an aspartic acid residue. The inhibitory activity of this compound is conferred by its unique chemical structure. The tripeptide sequence Val-Ala-Asp is recognized by the active site of caspases, while the fluoromethylketone (fmk) group at the C-terminus forms a covalent thioether linkage with the cysteine residue in the catalytic site. This irreversible binding effectively and permanently inactivates the enzyme.[1]

The O-methylation of the aspartic acid residue enhances the inhibitor's stability and cell permeability, allowing it to efficiently cross the cell membrane and interact with intracellular caspases.[2] this compound is known to potently inhibit a wide range of human caspases, including caspases-1, -3, -4, -5, -6, -7, -8, -9, and -10, with the notable exception of caspase-2.[3] This broad specificity makes it an invaluable tool for studying cellular processes where multiple caspases are activated.

Quantitative Analysis of this compound Inhibition

The potency of this compound varies among different caspases. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of an inhibitor. While specific IC50 values can vary depending on the experimental conditions, this compound generally exhibits inhibitory activity in the low to mid-nanomolar range for many caspases.

| Caspase Target | Reported IC50 Range | Key Functions |

| Initiator Caspases | ||

| Caspase-8 | Low to mid-nanomolar | Extrinsic apoptosis pathway |

| Caspase-9 | Low to mid-nanomolar | Intrinsic apoptosis pathway |

| Caspase-10 | Low to mid-nanomolar | Extrinsic apoptosis pathway |

| Executioner Caspases | ||

| Caspase-3 | Low to mid-nanomolar | Cleavage of cellular substrates during apoptosis |

| Caspase-6 | Low to mid-nanomolar | Cleavage of cellular substrates during apoptosis |

| Caspase-7 | Low to mid-nanomolar | Cleavage of cellular substrates during apoptosis |

| Inflammatory Caspases | ||

| Caspase-1 | Low to mid-nanomolar | Processing of pro-inflammatory cytokines (e.g., IL-1β) |

| Caspase-4 | Low to mid-nanomolar | Non-canonical inflammasome pathway |

| Caspase-5 | Low to mid-nanomolar | Non-canonical inflammasome pathway |

Note: The IC50 values for this compound are reported to be in the low to mid-nanomolar range for most caspases, though a broad range of 0.0015 - 5.8 mM has been noted for the induction of apoptosis in tumor cells in vitro.[4]

Experimental Protocols

The following are generalized protocols for key experiments involving the use of this compound. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Caspase Activity Assay using a Fluorogenic Substrate

This protocol outlines the measurement of caspase activity in cell lysates using a specific fluorogenic substrate.

Materials:

-

Cells of interest

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide)

-

This compound (stock solution in DMSO)

-

Lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

-

Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7, Ac-LEHD-AFC for caspase-9)

-

Fluorometer or microplate reader

Procedure:

-

Cell Treatment: Seed cells at an appropriate density and treat with the apoptosis-inducing agent in the presence or absence of this compound (typically 20-100 µM). A vehicle control (DMSO) should be included. Incubate for the desired time.

-

Cell Lysis: Harvest the cells and wash with ice-cold PBS. Resuspend the cell pellet in lysis buffer and incubate on ice for 20 minutes.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the cytosolic proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., Bradford assay).

-

Caspase Activity Measurement: In a black 96-well plate, add an equal amount of protein from each sample. Add the fluorogenic caspase substrate to each well.

-

Incubation and Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence at appropriate excitation and emission wavelengths at regular intervals.

-

Data Analysis: Plot the fluorescence intensity over time. The slope of the linear portion of the curve represents the caspase activity.

Western Blot Analysis of Caspase Cleavage

This protocol describes the detection of caspase activation by monitoring the cleavage of pro-caspases into their active subunits.

Materials:

-

Treated cell lysates (as prepared in the caspase activity assay protocol)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies specific for the pro- and cleaved forms of the caspase of interest (e.g., anti-caspase-3, anti-cleaved caspase-3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Separation: Separate the protein lysates by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The presence of cleaved caspase fragments in the apoptosis-induced sample and their absence or reduction in the this compound treated sample confirms the inhibitory effect.[5][6]

Visualizing the Impact of this compound

To better understand the role of this compound in cellular signaling, the following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows.

References

- 1. researchgate.net [researchgate.net]

- 2. Caspase Inhibitor this compound [promega.com]

- 3. invivogen.com [invivogen.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of this compound as an anti-apoptotic drug to prevent granulosa cell apoptosis and follicular death after human ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]

Z-VAD-fmk: A Technical Guide to its Impact on Caspase Family Members

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-VAD-fmk (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a widely utilized research tool in the study of apoptosis and other cellular processes mediated by caspases.[1] As a cell-permeant, irreversible pan-caspase inhibitor, this compound covalently binds to the catalytic site of most caspase enzymes, thereby preventing their proteolytic activity.[1][2] This technical guide provides an in-depth overview of this compound's effects on various caspase family members, complete with quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.

Mechanism of Action

Caspases, a family of cysteine-aspartic proteases, are central to the execution of apoptosis (programmed cell death) and inflammatory responses.[2] They are broadly categorized into initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-6, caspase-7). This compound functions as an irreversible inhibitor by mimicking the caspase cleavage motif and forming a covalent bond with the cysteine in the enzyme's active site.[2] This action effectively blocks the entire downstream apoptotic cascade.

Quantitative Analysis of this compound Inhibition

While this compound is recognized as a broad-spectrum caspase inhibitor, specific inhibitory constants such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) for each individual caspase are not consistently reported across publicly available scientific literature. However, it is generally accepted that this compound potently inhibits human caspases-1, -3, -4, -5, -6, -7, -8, -9, and -10, with the notable exception of caspase-2.[2] The reported IC50 values for this compound's inhibition of caspase processing and apoptosis induction in various tumor cell lines in vitro span a wide range, from 0.0015 to 5.8 mM.[3]

Table 1: Inhibitory Profile of this compound on Human Caspases

| Caspase Family Member | Reported Inhibition by this compound |

| Caspase-1 | Yes |

| Caspase-2 | No |

| Caspase-3 | Yes |

| Caspase-4 | Yes |

| Caspase-5 | Yes |

| Caspase-6 | Yes |

| Caspase-7 | Yes |

| Caspase-8 | Yes |

| Caspase-9 | Yes |

| Caspase-10 | Yes |

Note: This table represents a qualitative summary based on available literature. Specific Ki and IC50 values for each caspase are not consistently available.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the impact of this compound on caspase activity.

In Vitro Caspase Activity Assay (Fluorometric)

This protocol describes the measurement of caspase activity in cell lysates using a fluorogenic substrate.

Materials:

-

Cells of interest

-

Apoptosis-inducing agent (e.g., staurosporine, TNF-α)

-

This compound (or other caspase inhibitors)

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

-

2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% glycerol)

-

Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7, Ac-YVAD-AFC for caspase-1)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Cell Treatment: Culture cells to the desired density and treat with the apoptosis-inducing agent in the presence or absence of this compound (typically 20-100 µM) for the desired time.

-

Cell Lysis:

-

Harvest cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the pellet in ice-cold Cell Lysis Buffer and incubate on ice for 10-15 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

-

Collect the supernatant (cytosolic extract) for the assay.

-

-

Assay Setup:

-

In a 96-well black microplate, add 50 µL of cell lysate to each well.

-

Add 50 µL of 2x Reaction Buffer to each well.

-

Add 5 µL of the fluorogenic caspase substrate (to a final concentration of 50 µM).

-

-

Measurement:

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence at appropriate time intervals (e.g., every 15-30 minutes for 1-2 hours) using a fluorometric plate reader with the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 380/460 nm for AMC).

-

-

Data Analysis: Calculate the rate of fluorescence increase over time. Compare the activity in treated samples to untreated controls and this compound-inhibited samples.

In Vitro Caspase Activity Assay (Colorimetric)

This protocol outlines the measurement of caspase activity using a colorimetric substrate.

Materials:

-

Cells of interest

-

Apoptosis-inducing agent

-

This compound

-

Cell Lysis Buffer

-

2x Reaction Buffer

-

Colorimetric caspase substrate (e.g., Ac-DEVD-pNA for caspase-3)

-

96-well clear microplate

-

Spectrophotometric microplate reader

Procedure:

-

Cell Treatment and Lysis: Follow steps 1 and 2 from the fluorometric assay protocol.

-

Assay Setup:

-

In a 96-well clear microplate, add 50 µL of cell lysate to each well.

-

Add 50 µL of 2x Reaction Buffer to each well.

-

Add 5 µL of the colorimetric caspase substrate (to a final concentration of 200 µM).

-

-

Measurement:

-

Incubate the plate at 37°C.

-

Measure the absorbance at 405 nm at various time points.

-

-

Data Analysis: Determine the change in absorbance over time and compare the activity between different experimental conditions.

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key caspase-related signaling pathways and a typical experimental workflow for assessing caspase inhibition.

Caption: Overview of extrinsic and intrinsic apoptosis pathways and this compound inhibition.

Caption: Experimental workflow for assessing the effect of this compound on caspase activity.

Conclusion

This compound remains an indispensable tool for researchers investigating caspase-mediated cellular processes. Its broad-spectrum inhibitory activity allows for the effective blockade of apoptosis and inflammation in a variety of experimental models. While precise quantitative data on its inhibitory effects on individual caspases are not uniformly available, its general potency is well-established. The provided experimental protocols and visual diagrams serve as a comprehensive resource for designing and interpreting experiments involving this potent pan-caspase inhibitor. As with any inhibitor, careful experimental design, including appropriate controls, is crucial for obtaining reliable and reproducible results.

References

Z-VAD-fmk: A Technical Guide for Graduate Students in Cellular Research

An In-depth Guide to the Pan-Caspase Inhibitor for Researchers, Scientists, and Drug Development Professionals

Introduction

Z-VAD-fmk (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is a potent and widely utilized tool in the study of apoptosis, or programmed cell death. As a cell-permeable, irreversible pan-caspase inhibitor, this compound provides researchers with the ability to broadly inhibit caspase activity, thereby dissecting the intricate signaling pathways that govern cellular demise.[1][2] This technical guide offers a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy, detailed experimental protocols, and its application in delineating apoptotic signaling pathways.

Core Concepts

This compound functions by irreversibly binding to the catalytic site of caspases, a family of cysteine proteases that are central executioners of apoptosis.[1][3] The fluoromethylketone (fmk) group forms a covalent bond with the active site cysteine of the caspase, rendering the enzyme inactive. Its broad specificity makes it an invaluable reagent for determining whether a cellular process is caspase-dependent.

Quantitative Data

The efficacy of this compound as a pan-caspase inhibitor is demonstrated by its low half-maximal inhibitory concentration (IC50) values against a range of caspases. This broad-spectrum activity allows for the effective blockade of both initiator and executioner caspases in apoptotic pathways.

| Caspase Target | Reported IC50 (nM) |

| Caspase-1 | 20 |

| Caspase-3 | 400 |

| Caspase-4 | 50 |

| Caspase-5 | 50 |

| Caspase-6 | 3100 |

| Caspase-7 | 34 |

| Caspase-8 | 13 |

| Caspase-9 | 430 |

| Caspase-10 | 29 |

Note: IC50 values can vary depending on the experimental conditions and assay used.

Experimental Protocols

Protocol 1: Inhibition of Apoptosis in Cell Culture

This protocol provides a general guideline for using this compound to inhibit apoptosis in a cell culture model, such as Jurkat cells treated with an apoptosis-inducing agent like staurosporine or an anti-Fas antibody.

Materials:

-

Cell line of interest (e.g., Jurkat cells)

-

Complete cell culture medium

-

Apoptosis-inducing agent (e.g., staurosporine, anti-Fas antibody)

-

This compound stock solution (typically 10-20 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells at an appropriate density in a multi-well plate. For Jurkat cells, a density of 2 x 10^5 cells/well in a 96-well plate is a common starting point.[1]

-

Pre-treatment with this compound: Add this compound to the cell culture medium to achieve the desired final concentration. A typical working concentration ranges from 20 µM to 100 µM.[1][4] It is recommended to pre-incubate the cells with this compound for 30 minutes to 1 hour before inducing apoptosis.[5]

-

Induction of Apoptosis: Add the apoptosis-inducing agent to the wells. For example, treat Jurkat cells with 1 µM staurosporine or 20 ng/ml anti-Fas antibody.[1][5]

-

Incubation: Incubate the cells for a predetermined time, typically ranging from 4 to 24 hours, depending on the cell type and apoptosis inducer.

-

Cell Harvesting and Staining:

-

Gently harvest the cells and wash them with cold PBS.

-

Resuspend the cells in binding buffer provided with the apoptosis detection kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.

Protocol 2: Western Blot Analysis of Apoptosis Markers

This protocol describes how to use Western blotting to assess the inhibition of caspase activity by this compound through the analysis of key apoptotic markers like cleaved PARP and cleaved caspase-3.

Materials:

-

Treated cell pellets from Protocol 1

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis: Lyse the cell pellets with RIPA buffer on ice for 30 minutes.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

Signaling Pathways and Experimental Workflows

Apoptotic Signaling Pathways

Apoptosis is broadly divided into two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases. This compound, as a pan-caspase inhibitor, can block both of these pathways.

Caption: The extrinsic apoptosis pathway is initiated by death receptor activation, leading to the activation of Caspase-8.

Caption: The intrinsic apoptosis pathway is triggered by cellular stress, leading to the activation of Caspase-9.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the role of caspases in a cellular process using this compound.

Caption: A typical workflow to assess the caspase-dependence of a cellular process using this compound.

Conclusion

This compound remains an indispensable tool for graduate students and researchers investigating the mechanisms of apoptosis. Its ability to broadly and irreversibly inhibit caspases allows for the clear determination of caspase-dependent cellular events. By understanding its properties and employing the detailed protocols outlined in this guide, researchers can effectively utilize this compound to advance our understanding of programmed cell death in both normal physiology and disease.

References

Methodological & Application

Application Notes and Protocols: Preparation and Use of Z-VAD-fmk Stock Solution in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Z-VAD-fmk (Carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor.[1][2][3] It is widely utilized in cell culture experiments to block apoptosis (programmed cell death) by binding to the catalytic site of most caspases, the key proteases that execute the apoptotic program.[1][3] The O-methylation of the aspartic acid residue enhances its stability and cell permeability.[2][3] These application notes provide a detailed protocol for the preparation of a this compound stock solution and its subsequent use in cell culture-based assays.

Chemical Properties and Solubility

Proper preparation of this compound begins with an understanding of its fundamental chemical and physical characteristics.

| Property | Description | Source(s) |

| Full Chemical Name | Carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone | [1][3][4] |

| Molecular Formula | C₂₂H₃₀FN₃O₇ | [1][5] |

| Molecular Weight | 467.5 g/mol (or 467.49 g/mol ) | [1][2][4][5] |

| Appearance | White lyophilized solid or translucent film | [1][2][6] |

| Primary Solvent | Dimethyl sulfoxide (DMSO) | [1][2][4][6] |

| Solubility in DMSO | ≥10 mg/mL (~20 mM) | [1][6] |

| Other Solvents | Dimethyl formamide (~7 mg/mL), 100% Ethanol (~1.3 mg/mL) | [6] |

| Solubility in Water | Insoluble | [4] |

Experimental Protocol: Stock Solution Preparation

This protocol details the steps to reconstitute lyophilized this compound into a high-concentration stock solution. It is critical to use high-purity, anhydrous DMSO to ensure the stability and solubility of the compound.

3.1 Materials

-

This compound powder (e.g., 1 mg)

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

3.2 Procedure for a 20 mM Stock Solution

-

Equilibration: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.

-

Calculation: To prepare a 20 mM stock solution from 1 mg of this compound (MW = 467.5 g/mol ), the required volume of DMSO is calculated as follows:

-

Moles = Mass / Molecular Weight = 0.001 g / 467.5 g/mol = 2.139 µmol

-

Volume = Moles / Concentration = 2.139 µmol / 0.020 mol/L = 106.95 µL

-

Therefore, add approximately 107 µL of DMSO to 1 mg of this compound powder.

-

-

Reconstitution: Add the calculated volume of sterile DMSO to the vial containing the this compound. A pellet may not be visible.

-

Dissolution: Cap the vial tightly and vortex thoroughly to ensure the compound is completely dissolved. If needed, gently warm the tube to 37°C for 10 minutes or use a brief sonication in an ultrasonic bath to aid dissolution.[4]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[1]

3.3 Storage and Stability

Proper storage is essential to maintain the inhibitor's activity.

| Form | Storage Temperature | Duration | Special Instructions |

| Lyophilized Powder | -20°C | At least 1 year | Store dry and protected from light.[2][4][7] |

| DMSO Stock Solution | -20°C | Up to 6 months | Avoid repeated freeze-thaw cycles.[1][4] |

| Aqueous Solutions | 4°C | Not recommended (Use immediately) | Do not store aqueous solutions for more than one day.[6] |

Experimental Protocol: Application in Cell Culture

This compound is typically added to cell cultures concurrently with an apoptotic stimulus to assess the role of caspases.

4.1 General Guidelines

-

Working Concentration: The effective working concentration of this compound can vary significantly depending on the cell type, the nature of the apoptotic stimulus, and the duration of the experiment, but generally ranges from 10 µM to 100 µM.[1] A common starting concentration is 20 µM.[1][3]

-

Solvent Control: Since DMSO can be toxic to cells at higher concentrations, it is imperative to include a vehicle control in your experimental design. This control should contain the same final concentration of DMSO as the this compound-treated samples. The final DMSO concentration should ideally be kept below 0.5% (v/v) and never exceed 1.0%.

-

Timing of Addition: For apoptosis inhibition studies, this compound should be added to the cell culture at the same time as the apoptosis-inducing agent.[3]

4.2 Dilution Protocol

Directly adding the highly concentrated DMSO stock to the cell culture medium is not recommended as it can cause the compound to precipitate. A two-step dilution is preferred.

-

Intermediate Dilution: First, dilute the 20 mM stock solution in sterile, protein-containing cell culture medium or PBS to an intermediate concentration (e.g., 1 mM or 2 mM).

-

Final Dilution: Add the appropriate volume of the intermediate dilution to your cell culture plates to achieve the desired final concentration.